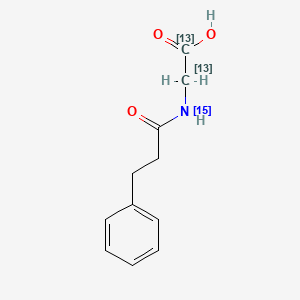
N-(3-Phenylpropionyl)glycine-3C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenylpropionyl)glycine-3C2,15N is a biochemical compound used primarily in proteomics research. It is identified by the CAS number 56613-60-6 and has a molecular formula of C9H13NO3 . This compound is a labeled version of N-(3-Phenylpropionyl)glycine, where specific carbon and nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylpropionyl)glycine-3C2,15N typically involves the acylation of glycine with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反应分析
Types of Reactions
N-(3-Phenylpropionyl)glycine-3C2,15N undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
科学研究应用
N-(3-Phenylpropionyl)glycine-3C2,15N has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of N-(3-Phenylpropionyl)glycine-3C2,15N involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can be used to study enzyme kinetics, receptor binding, and cellular uptake mechanisms .
相似化合物的比较
Similar Compounds
N-(3-Phenylpropionyl)glycine: The unlabeled version of the compound.
N-(3-Phenylpropionyl)alanine: Similar structure but with alanine instead of glycine.
N-(3-Phenylpropionyl)serine: Similar structure but with serine instead of glycine.
Uniqueness
N-(3-Phenylpropionyl)glycine-3C2,15N is unique due to its isotopic labeling, which provides enhanced capabilities for tracing and studying biochemical processes. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC 名称 |
2-(3-phenylpropanoyl(15N)amino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8+1,11+1,12+1 |
InChI 键 |
YEIQSAXUPKPPBN-CIZOTAAMSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCC(=O)[15NH][13CH2][13C](=O)O |
规范 SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
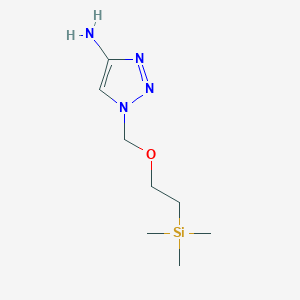
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
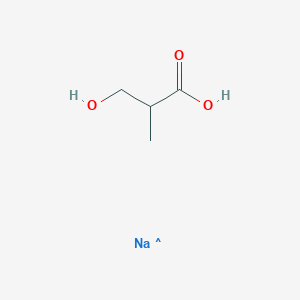
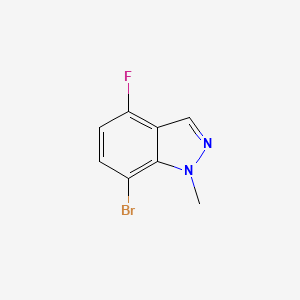

![4-(4-chloro-6-ethenyl-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13844221.png)
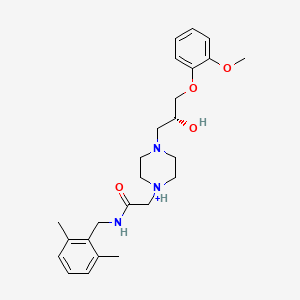
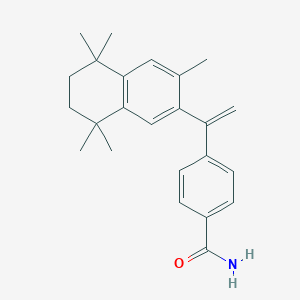
![3,3'-(Propane-1,3-diyl)bis(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one)](/img/structure/B13844229.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide](/img/structure/B13844240.png)
